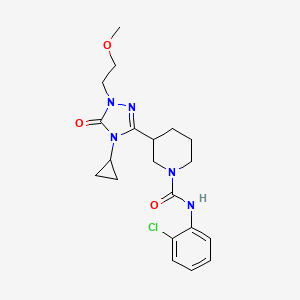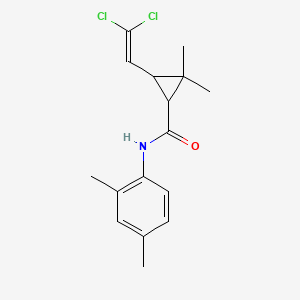
2-Bromophenylsulphur pentafluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromophenylsulphur pentafluoride is an organosulfur compound with the molecular formula C6H4BrF5S. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further substituted with a pentafluorosulfur group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromophenylsulphur pentafluoride typically involves the reaction of bromobenzene with sulfur pentafluoride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used catalysts include transition metal complexes, which facilitate the formation of the carbon-sulfur bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to achieve high yields and purity of the final product. The reaction conditions are optimized to minimize side reactions and ensure the efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions: 2-Bromophenylsulphur pentafluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfur atom in the pentafluorosulfur group can undergo oxidation or reduction, leading to the formation of different sulfur-containing species.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiolates are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed:
Substitution Reactions: Formation of substituted phenylsulfur pentafluoride derivatives.
Oxidation and Reduction Reactions: Formation of sulfoxides, sulfones, or reduced sulfur species.
Coupling Reactions: Formation of biaryl compounds with extended conjugation.
Scientific Research Applications
2-Bromophenylsulphur pentafluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Bromophenylsulphur pentafluoride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chlorophenylsulphur pentafluoride: Similar structure but with a chlorine atom instead of bromine.
2-Fluorophenylsulphur pentafluoride: Contains a fluorine atom in place of bromine.
2-Iodophenylsulphur pentafluoride: Features an iodine atom instead of bromine.
Comparison: 2-Bromophenylsulphur pentafluoride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .
Properties
IUPAC Name |
(2-bromophenyl)-pentafluoro-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF5S/c7-5-3-1-2-4-6(5)13(8,9,10,11)12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPHYCXVSOHZEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(F)(F)(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2568740.png)
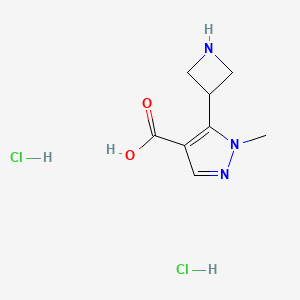

![2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2568744.png)
![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2568746.png)
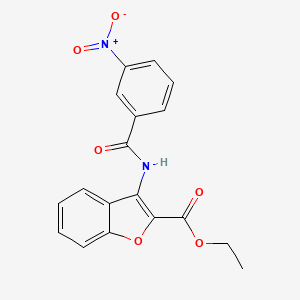


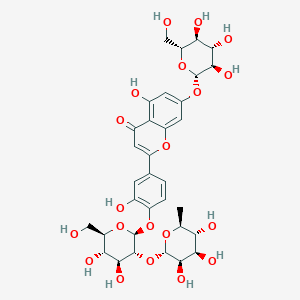
![2-({4-formyl-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}sulfanyl)acetic acid](/img/structure/B2568755.png)
